N-(4-Methoxybenzoyl)-N'-phenylthiourea

Anticancer Breast Cancer EGFR Inhibition

Researchers requiring a moderate-affinity EGFR probe for breast cancer models face congener confusion. This 4-methoxy BPTU analog provides a validated intermediate binding profile. - **Quantified Bioactivity:** MCF-7 IC₅₀ = 0.38 mM; EGFR docking score = -7.3 kcal/mol (vs. -8.2 for 4-CF₃ analog). - **Characterized PhysChem:** XLogP3 = 4; TPSA = 82.4 Ų; confirmed by IR, ¹H/¹³C NMR, MS. - **Research Utility:** SAR anchor for QSAR model (Log 1/IC₅₀ = 0.354π + 0.064); corrosion inhibitor library component; metal-chelating ligand precursor. BenchChem supplies this compound with full spectral data verification.

Molecular Formula C15H14N2O2S
Molecular Weight 286.4 g/mol
CAS No. 59849-29-5
Cat. No. B12683859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methoxybenzoyl)-N'-phenylthiourea
CAS59849-29-5
Molecular FormulaC15H14N2O2S
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2
InChIInChI=1S/C15H14N2O2S/c1-19-13-9-7-11(8-10-13)14(18)17-15(20)16-12-5-3-2-4-6-12/h2-10H,1H3,(H2,16,17,18,20)
InChIKeyZBRKECUPIBHSNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxybenzoyl)-N'-phenylthiourea: Identity and Physicochemical Profile


N-(4-Methoxybenzoyl)-N'-phenylthiourea (MBPTU; IUPAC: 4-methoxy-N-(phenylcarbamothioyl)benzamide) is a disubstituted acylthiourea derivative bearing a 4-methoxybenzoyl moiety and an unsubstituted phenyl ring on the thiourea core [1]. It has a molecular formula of C₁₅H₁₄N₂O₂S, a molecular weight of 286.4 g/mol, a computed XLogP3 of 4, a topological polar surface area of 82.4 Ų, and two hydrogen bond donors with three hydrogen bond acceptors [1]. The compound is registered under NSC 343594 and UNII-6VZ7FH9R58, and is structurally confirmed by IR, ¹H NMR, ¹³C NMR, and mass spectrometry, with IR diagnostic bands at ν(N–H) ~3200 cm⁻¹, ν(C=O) ~1670 cm⁻¹, ν(C–N) ~1200 cm⁻¹, and ν(C=S) ~700 cm⁻¹ [1][2].

Why N-(4-Methoxybenzoyl)-N'-phenylthiourea Cannot Be Replaced by Analogs


Within the N-benzoyl-N'-phenylthiourea (BPTU) chemotype, the nature and position of substituents on the benzoyl ring fundamentally dictate cytotoxic potency, target binding affinity, and lipophilicity—parameters that directly impact both biological selection and procurement decisions. A direct head-to-head comparison reveals that replacing the 4-methoxy group with a 4-trifluoromethyl substituent increases the EGFR docking binding affinity by 0.9 kcal/mol (from −7.3 to −8.2 kcal/mol) while yielding a nearly identical MCF-7 IC₅₀ (0.38 vs. 0.37 mM), indicating divergent structure-activity relationships that preclude simple substitution [1]. Furthermore, unsubstituted BPTU and chloro-substituted derivatives exhibit distinct IC₅₀ profiles on both MCF-7 and T47D cell lines [2], and the 4-OCH₃ substitution confers an XLogP3 of 4 that differs from the parent scaffold, altering solubility and membrane partitioning characteristics [3]. These quantifiable differences underscore that each BPTU congener occupies a unique position in the chemical-biological space; generic interchange without verification of the specific 4-methoxy substitution is scientifically unjustified.

Quantitative Differentiation Evidence Against Key Comparators


Cytotoxic Activity Against MCF-7 Breast Cancer Cells

In a direct head-to-head in vitro study, N-(4-methoxybenzoyl)-N'-phenylthiourea (4-OCH₃) and N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea (4-CF₃) were evaluated simultaneously against MCF-7 human breast cancer cells using the MTT assay. The 4-OCH₃ compound exhibited an IC₅₀ of 0.38 mM, which is statistically indistinguishable from the 4-CF₃ analog's IC₅₀ of 0.37 mM [1]. This near-equivalent cytotoxic potency demonstrates that the 4-methoxy derivative achieves comparable target cell killing to the 4-trifluoromethyl variant, despite the latter's stronger receptor binding, positioning the 4-OCH₃ compound as a viable alternative when the 4-CF₃ substituent's stronger electron-withdrawing character is not required.

Anticancer Breast Cancer EGFR Inhibition

EGFR Molecular Docking Binding Affinity

Using AutoDock tools with the EGFR receptor structure (PDB code: 1M17), the binding scores of the 4-OCH₃ and 4-CF₃ derivatives were determined in the same computational experiment. N-(4-methoxybenzoyl)-N'-phenylthiourea yielded a binding score of −7.3 kcal/mol, whereas the 4-CF₃ analog achieved −8.2 kcal/mol [1]. The 0.9 kcal/mol advantage for the 4-CF₃ compound indicates stronger predicted EGFR engagement attributable to the electron-withdrawing trifluoromethyl group. The 4-OCH₃ variant's lower (less negative) binding score provides researchers with a less EGFR-avid probe molecule for structure-activity relationship (SAR) studies where intermediate receptor affinity is desired.

Molecular Docking EGFR Tyrosine Kinase In Silico Screening

Cytotoxic Potency Advantage Over Hydroxyurea Reference

N-(4-methoxybenzoyl)-N'-phenylthiourea (IC₅₀ = 0.38 mM against MCF-7) demonstrates substantially stronger cytotoxicity than the clinical reference agent hydroxyurea. In a cross-study comparison using the same chemotype family, the unsubstituted N-benzoyl-N'-phenylthiourea (BFTU) and its four chloro-substituted derivatives all showed higher cytotoxic activity on MCF-7 cells than hydroxyurea, while also demonstrating selectivity over Vero normal cells [1]. In a parallel study on T47D breast cancer cells, hydroxyurea exhibited an IC₅₀ of 4.58 mM, compared to BPTU-derivative IC₅₀ values of 0.43–0.85 mM [2]. The 4-OCH₃ derivative's IC₅₀ of 0.38 mM places it within the same superior potency bracket—approximately 12-fold more potent than hydroxyurea when compared across related cell-based assay systems.

Cytotoxicity Benchmarking Reference Compound Comparison Anticancer Drug Discovery

Enhanced Lipophilicity Over Unsubstituted Scaffold

N-(4-methoxybenzoyl)-N'-phenylthiourea has a computed XLogP3 of 4 and a topological polar surface area (TPSA) of 82.4 Ų [1]. By comparison, the unsubstituted parent scaffold N-benzoyl-N'-phenylthiourea (C₁₄H₁₂N₂OS, MW 256.3) lacks the methoxy oxygen and methyl carbon, resulting in a lower predicted logP (estimated XLogP3 ≈ 3.1–3.3 based on fragment-based calculation; the 4-OCH₃ substitution contributes approximately +0.7 to +0.9 logP units). Additionally, the target compound has 2 hydrogen bond donors and 3 acceptors with 3 rotatable bonds, satisfying Lipinski's Rule of Five criteria [1]. This intermediate lipophilicity—higher than the parent BPTU but lower than halogenated analogs—positions the 4-OCH₃ derivative in a favorable drug-likeness window for membrane permeability.

Lipophilicity Physicochemical Properties Drug-Likeness

Spectroscopic Identity Confirmation Standards

The compound N-phenyl-N'-4-methoxybenzoylthiourea (A)—identical to the target compound—was rigorously characterized alongside two close 4-methoxybenzoylthiourea derivatives (B: 2-methoxyphenyl; C: 2-nitrophenyl). IR spectroscopy revealed diagnostic bands at ν(N–H) 3200 cm⁻¹, ν(C=O) 1670 cm⁻¹, ν(C–N) 1200 cm⁻¹, and ν(C=S) 700 cm⁻¹. ¹H NMR showed the CONH proton at ~9 ppm and the CSNH proton at ~12 ppm; ¹³C NMR showed C=O at ~180 ppm and C=S at ~200 ppm [1][2]. These spectroscopic markers provide unambiguous identity confirmation, differentiating the 4-OCH₃ compound from the 2-methoxyphenyl analog (B) and the 2-nitrophenyl analog (C), whose electronic environments produce distinct chemical shift patterns at the substituted phenyl ring.

Analytical Characterization Quality Control Identity Verification

High-Value Application Scenarios


EGFR-Targeted Anticancer Probe with Intermediate Affinity

N-(4-methoxybenzoyl)-N'-phenylthiourea is best deployed as a molecular probe in EGFR-mediated breast cancer research when an intermediate binding affinity (docking score −7.3 kcal/mol) is preferred over the tighter-binding 4-CF₃ analog (−8.2 kcal/mol) [1]. Its MCF-7 IC₅₀ of 0.38 mM provides a well-characterized cytotoxicity baseline for SAR expansion studies [1]. Researchers requiring a moderately potent EGFR-pathway modulator—rather than a maximally potent inhibitor—should select this 4-OCH₃ derivative for dose-response profiling and combination screening where excessive target engagement may confound mechanistic interpretation.

Corrosion Inhibition Screening on Mild Steel

The compound, as N-phenyl-N'-4-methoxybenzoylthiourea (derivative A), has been specifically investigated as a corrosion inhibitor for mild steel in 1.0 M H₂SO₄ using linear polarization resistance (LPR) technique [1][2]. Together with two structurally characterized analogs (2-methoxyphenyl and 2-nitrophenyl derivatives), this compound enables systematic structure-corrosion efficacy relationship studies. Industrial laboratories evaluating benzoylthiourea-based corrosion inhibitor libraries should include the 4-OCH₃-phenyl variant to probe the contribution of the unsubstituted phenyl ring on the thiourea nitrogen to adsorption and inhibition efficiency.

QSAR Model Extension and Lead Optimization

The established QSAR equation for N-benzoyl-N'-phenylthiourea derivatives—Log 1/IC₅₀ = 0.354π + 0.064 (n = 5; r = 0.922; F = 16.953; Sig = 0.026)—provides a predictive framework for designing new BPTU analogs with improved anticancer activity [1]. The 4-OCH₃ derivative, with its characterized π (lipophilic) contribution from the methoxy substituent, serves as a key data point for extending this QSAR model beyond chloro-substituted congeners. Medicinal chemistry groups pursuing BPTU lead optimization should procure this compound to experimentally validate predicted IC₅₀ values and to anchor computational models with measured biological data for the 4-alkoxy substitution series.

Coordination Chemistry and Metal Complex Development

Benzoylthiourea derivatives function as versatile S-donor and N,O-chelating ligands for transition metals, with documented applications in luminescent Cu(I) complexes and biologically active Ni(II) and Cu(II) species [1]. The target compound's well-established IR and NMR signatures (ν(C=S) at 700 cm⁻¹, CSNH at ~12 ppm, C=S at ~200 ppm in ¹³C NMR) [2] provide reliable pre-complexation identity verification. Inorganic and materials chemistry laboratories synthesizing metal-benzoylthiourea complexes for catalytic, optical, or biological evaluation should select this compound when a 4-methoxy-substituted benzoyl arm is required to tune the electronic environment at the metal center without introducing the strong electron-withdrawing effects of nitro or trifluoromethyl groups.

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